![molecular formula C11H17AsN2O4S B12540899 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine CAS No. 674810-51-6](/img/structure/B12540899.png)
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an arsenic-containing group, and a valine-derived structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine typically involves multi-step organic synthesis techniques. The process begins with the preparation of the pyridine derivative, followed by the introduction of the arsenic-containing group and the valine moiety. Common reagents used in these reactions include pyridine, arsenic trioxide, and L-valine. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsenic group to a lower oxidation state.
Substitution: The pyridine ring and the valine moiety can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and pH levels to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield arsenic(V) derivatives, while reduction reactions can produce arsenic(III) compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups attached to the pyridine ring or the valine moiety.
Wissenschaftliche Forschungsanwendungen
3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It can be used in studies related to arsenic metabolism and toxicity.
Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of advanced materials with specific properties, such as conductivity or catalytic activity.
Wirkmechanismus
The mechanism of action of 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine involves its interaction with various molecular targets and pathways. The arsenic-containing group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, further modulating their function. The valine moiety can enhance the compound’s binding affinity to specific targets, contributing to its overall biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-alanine
- 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-leucine
- 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-isoleucine
Uniqueness
Compared to similar compounds, 3-({Hydroxy[(pyridin-2-yl)methyl]arsoryl}sulfanyl)-L-valine stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the valine moiety can influence the compound’s solubility, stability, and binding affinity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
674810-51-6 |
|---|---|
Molekularformel |
C11H17AsN2O4S |
Molekulargewicht |
348.25 g/mol |
IUPAC-Name |
(2R)-2-amino-3-[hydroxy(pyridin-2-ylmethyl)arsoryl]sulfanyl-3-methylbutanoic acid |
InChI |
InChI=1S/C11H17AsN2O4S/c1-11(2,9(13)10(15)16)19-12(17,18)7-8-5-3-4-6-14-8/h3-6,9H,7,13H2,1-2H3,(H,15,16)(H,17,18)/t9-/m1/s1 |
InChI-Schlüssel |
JQRDQUAAUKJJNR-SECBINFHSA-N |
Isomerische SMILES |
CC(C)([C@@H](C(=O)O)N)S[As](=O)(CC1=CC=CC=N1)O |
Kanonische SMILES |
CC(C)(C(C(=O)O)N)S[As](=O)(CC1=CC=CC=N1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[3-(4-Amino-3-methylphenyl)propyl]amino}pentanamide](/img/structure/B12540819.png)
methanone](/img/structure/B12540824.png)

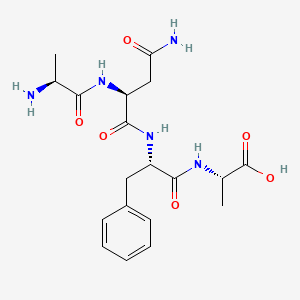
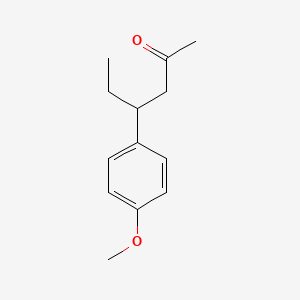
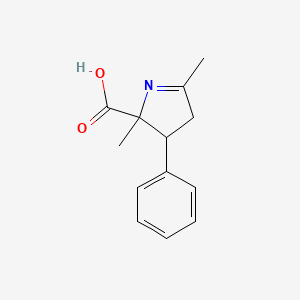
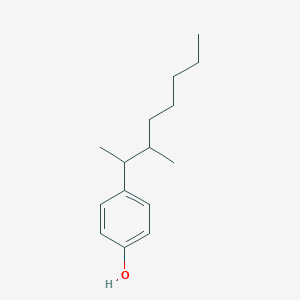
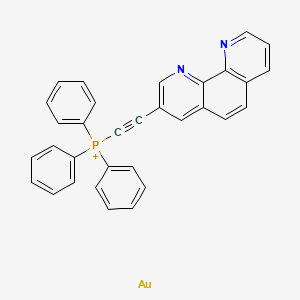

![N,N-Dimethyl-2-[2-methyl-2-(4-methylphenyl)hydrazinylidene]butanamide](/img/structure/B12540864.png)

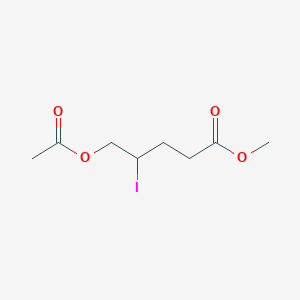
![Zinc, bromo[4-(trimethylsilyl)-3-butynyl]-](/img/structure/B12540872.png)
![1,4-Bis{[2-(ethenyloxy)ethoxy]methyl}cyclohexane](/img/structure/B12540880.png)
